2-Amino-2-oxoethyl 2-amino-5-hydroxybenzoate
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Overview
Description
2-Amino-2-oxoethyl 2-amino-5-hydroxybenzoate: (CAS No. 473976-93-1) is a compound with the empirical formula C9H10N2O4. In the solid state, it forms a Y-shaped structure, with the methine carbon atom acting as a junction point . The dihedral angles between the three segments forming this structure are 77.7°, 86.2°, and 19.9°.
Preparation Methods
Synthetic Routes:: The synthetic routes for this compound are not widely documented. further research may reveal additional methods.
Chemical Reactions Analysis
Reactions:: 2-Amino-2-oxoethyl 2-amino-5-hydroxybenzoate can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are yet to be fully explored.
Major Products:: The major products formed during these reactions depend on the specific reaction conditions and the functional groups involved. Further investigation is needed to provide detailed information.
Scientific Research Applications
Chemistry::
Nonlinear Optical Properties: This compound has been studied for its third-order nonlinear optical properties, making it potentially useful in optical devices and materials.
Docking Studies: Computational docking studies can explore its interactions with biological targets, aiding drug discovery efforts.
Material Science:
Mechanism of Action
The exact mechanism by which 2-Amino-2-oxoethyl 2-amino-5-hydroxybenzoate exerts its effects remains an area of active research. Investigating its molecular targets and pathways will provide valuable insights.
Comparison with Similar Compounds
While direct comparisons are limited due to its unique structure, related compounds include 2-Amino-5-hydroxybenzoic acid (CAS No. 394-31-0) and N-(2-Amino-2-oxoethyl)acrylamide (CAS No. 2479-62-1) . These compounds may serve as points of reference.
Properties
Molecular Formula |
C9H10N2O4 |
---|---|
Molecular Weight |
210.19 g/mol |
IUPAC Name |
(2-amino-2-oxoethyl) 2-amino-5-hydroxybenzoate |
InChI |
InChI=1S/C9H10N2O4/c10-7-2-1-5(12)3-6(7)9(14)15-4-8(11)13/h1-3,12H,4,10H2,(H2,11,13) |
InChI Key |
GAKLBTPDQRGXRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)OCC(=O)N)N |
Origin of Product |
United States |
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